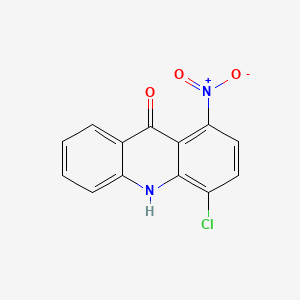
9-Acridanone, 4-chloro-1-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Acridanone, 4-chloro-1-nitro-: is a chemical compound with the molecular formula C13H7ClN2O3 It is a derivative of acridanone, characterized by the presence of a chlorine atom at the 4-position and a nitro group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-acridanone derivatives typically involves the cyclization of benzophenone derivatives. For 9-acridanone, 4-chloro-1-nitro-, the process begins with the hydrolysis of benzophenone derivatives using hydrochloric acid. The resulting product undergoes cyclization in the presence of sodium hydroxide, dimethylsulfoxide, or dimethylformamide, with lead dioxide or potassium carbonate as catalysts .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of high-performance liquid chromatography (HPLC) and fluorescence detection to ensure the purity and specificity of the final product .
Chemical Reactions Analysis
Types of Reactions: 9-Acridanone, 4-chloro-1-nitro- undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The presence of the nitro and chlorine groups facilitates nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the acridanone core.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Common reagents include sodium hydroxide and potassium carbonate.
Reduction: Typical reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Major Products Formed:
Reduction: The major product is 4-chloro-1-amino-9-acridanone.
Oxidation: The major product is 4-chloro-1-nitro-9-acridanone oxide.
Scientific Research Applications
Chemistry: 9-Acridanone, 4-chloro-1-nitro- is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new chemical entities .
Biology and Medicine: Its ability to intercalate with DNA and inhibit topoisomerase enzymes makes it a promising candidate for cancer research .
Industry: In the industrial sector, 9-acridanone, 4-chloro-1-nitro- is used in the production of dyes and pigments. Its fluorescent properties are exploited in the development of fluorescent materials for various applications .
Mechanism of Action
The mechanism of action of 9-acridanone, 4-chloro-1-nitro- involves its interaction with biological molecules. The compound’s planar structure allows it to intercalate with DNA, disrupting the normal function of the DNA molecule. This intercalation inhibits the activity of topoisomerase enzymes, which are essential for DNA replication and transcription . Additionally, the presence of the nitro group enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules.
Comparison with Similar Compounds
Acridine: A parent compound with similar structural features but lacks the chlorine and nitro groups.
Amsacrine: An acridine derivative used as an anticancer agent, known for its DNA intercalating properties.
Triazoloacridone: Another acridine derivative with potent anticancer activity.
Uniqueness: 9-Acridanone, 4-chloro-1-nitro- is unique due to the presence of both chlorine and nitro groups, which enhance its chemical reactivity and biological activity. These functional groups make it more versatile in chemical synthesis and increase its potential as a therapeutic agent .
Properties
CAS No. |
13161-88-1 |
|---|---|
Molecular Formula |
C13H7ClN2O3 |
Molecular Weight |
274.66 g/mol |
IUPAC Name |
4-chloro-1-nitro-10H-acridin-9-one |
InChI |
InChI=1S/C13H7ClN2O3/c14-8-5-6-10(16(18)19)11-12(8)15-9-4-2-1-3-7(9)13(11)17/h1-6H,(H,15,17) |
InChI Key |
ZCZHSYVDWJDOPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3N2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















